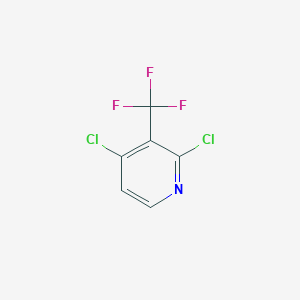2,4-Dichloro-3-(trifluoromethyl)pyridine
CAS No.: 1186194-98-8
Cat. No.: VC3360392
Molecular Formula: C6H2Cl2F3N
Molecular Weight: 215.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1186194-98-8 |
|---|---|
| Molecular Formula | C6H2Cl2F3N |
| Molecular Weight | 215.98 g/mol |
| IUPAC Name | 2,4-dichloro-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H |
| Standard InChI Key | NXLBDZNYRDNGIN-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1Cl)C(F)(F)F)Cl |
| Canonical SMILES | C1=CN=C(C(=C1Cl)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
2,4-Dichloro-3-(trifluoromethyl)pyridine is characterized by a pyridine core with specific functional group substitutions that determine its physical and chemical properties. The molecular architecture of this compound contributes to its reactivity patterns and applications in synthetic chemistry.
Structural Composition
The compound has a molecular formula of C₆H₂Cl₂F₃N with a molecular weight of 215.988 g/mol . The structure consists of a pyridine ring with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 3. This arrangement of substituents creates a unique electronic distribution within the molecule, influencing its behavior in chemical reactions and biological systems.
Chemical Properties
The compound demonstrates distinctive chemical characteristics due to its halogenated nature and the presence of the trifluoromethyl group. The trifluoromethyl substituent at position 3 significantly enhances the compound's reactivity and stability, making it valuable in various chemical transformations . The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group influences the electron density distribution in the pyridine ring, affecting its reactivity patterns.
Physicochemical Parameters
Table 1: Key Physicochemical Properties of 2,4-Dichloro-3-(trifluoromethyl)pyridine
The LogP value of 3.40720 indicates significant lipophilicity, suggesting good penetration through cell membranes and potential utility in pharmaceutical applications . The relatively low polar surface area (PSA) of 12.89 Ų further supports this characteristic, potentially contributing to its effectiveness in biological systems.
Applications and Utility
2,4-Dichloro-3-(trifluoromethyl)pyridine has diverse applications across several fields, leveraging its unique structural features and reactivity profile.
Pharmaceutical Applications
The compound shows potential in pharmaceutical research, particularly in the development of antibiotics and antiviral agents . Its ability to serve as an intermediate in medicinal chemistry makes it valuable in the synthesis of more complex drug candidates. The presence of the trifluoromethyl group, known for enhancing bioavailability and metabolic stability, contributes to its utility in drug design.
Agrochemical Applications
In agrochemical development, 2,4-Dichloro-3-(trifluoromethyl)pyridine serves as an important building block for various pesticides and herbicides . Its halogenated nature can contribute to the persistence and effectiveness of agricultural compounds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Role in Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the creation of more complex molecules with specific functional properties . The reactive sites on the pyridine ring allow for further functionalization through various chemical transformations, making it a versatile synthetic building block.
Specialized Research Applications
The compound is categorized under fluorescent probe and staining applications, suggesting potential utility in analytical and diagnostic methods . This application leverages the compound's electronic properties for detection and visualization purposes in research settings.
Packaging and Quantity Options
The compound is typically available in various quantity options to accommodate different research and industrial needs:
Table 3: Quantity Options for Product Reference IN-DA0090Y0
This pricing structure reflects the compound's value in research and development applications, with smaller quantities available for initial testing and larger amounts for scaled-up processes.
Research Developments and Future Perspectives
Current Research Status
Research involving 2,4-Dichloro-3-(trifluoromethyl)pyridine spans multiple disciplines, including medicinal chemistry, materials science, and synthetic methodology development. Its utility as a building block in pharmaceutical and agrochemical research continues to drive interest in optimizing its synthesis and exploring its reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume